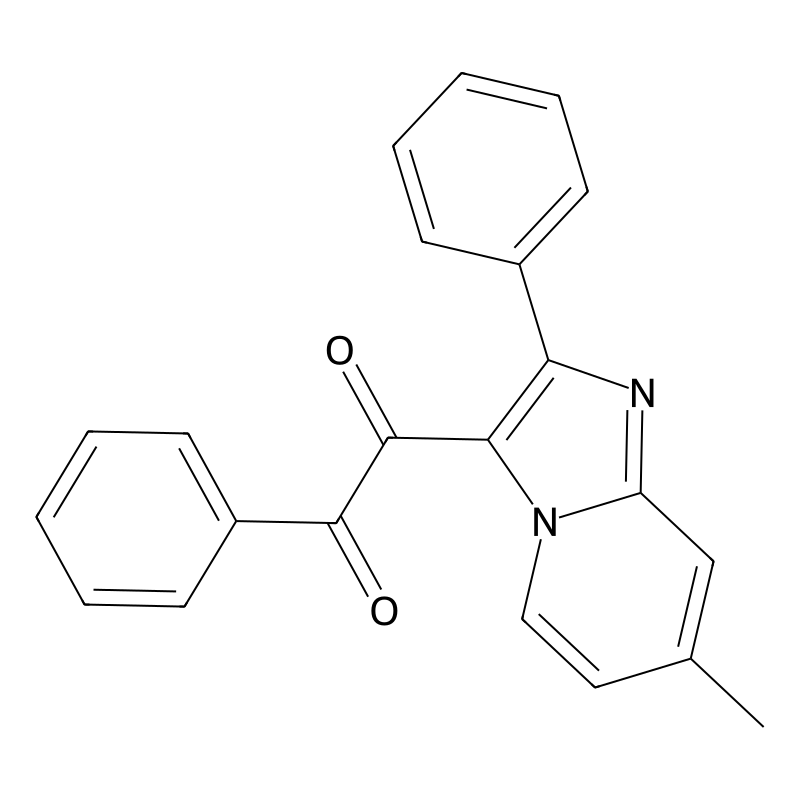

Irak4-IN-4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Hydrogen Bonding Sensor

Scientific Field: Organic chemistry and chemical biology.

Summary: 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one serves as a hydrogen bonding sensor.

Methods: The compound is synthesized and used as a probe in solution. Its color changes in response to hydrogen bonding interactions.

Results: Researchers can quantify the activating effects of hydrogen-bonding catalysts and gain insights into hydrogen bond strength.

Antimicrobial and Antioxidant Properties

Scientific Field: Medicinal chemistry and drug discovery.

Summary: A novel series of imidazopyridine Schiff bases, including 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives, have been synthesized. These compounds were evaluated for their antimicrobial and antioxidant activities.

Methods: Synthesis involves acid-catalyzed reactions between 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine and various aromatic aldehydes.

Results: Researchers assess the antimicrobial and antioxidant properties of these derivatives, providing valuable insights for drug development.

Solvent- and Catalyst-Free Synthesis

Scientific Field: Organic synthesis.

Summary: 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been synthesized using a solvent- and catalyst-free method.

Methods: The compound is synthesized without any solvents or catalysts, simplifying the procedure.

Results: Researchers obtain the desired imidazo[1,2-a]pyridine derivatives efficiently and sustainably.

Irak4-IN-4 is a small molecule inhibitor specifically targeting interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in the signaling pathways of the immune system. IRAK4 plays a pivotal role in mediating inflammatory responses by transducing signals from various receptors, including the interleukin-1 receptor and Toll-like receptors. The inhibition of IRAK4 has garnered attention due to its potential therapeutic applications in treating inflammatory diseases and conditions characterized by excessive cytokine production.

The primary mechanism of action for Irak4-IN-4 involves the inhibition of IRAK4's kinase activity, which is essential for the phosphorylation and activation of downstream signaling proteins such as IRAK1. By disrupting this phosphorylation cascade, Irak4-IN-4 effectively reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of pro-inflammatory cytokines. This inhibition can be quantitatively assessed using biochemical assays that measure kinase activity in cell extracts, revealing the compound's efficacy in modulating inflammatory responses .

Irak4-IN-4 exhibits significant biological activity by selectively inhibiting IRAK4, which is crucial for the signaling pathways involved in immune responses. Studies have shown that compounds like Irak4-IN-4 can effectively block TLR-mediated and interleukin-1 receptor-mediated cellular activation, thereby reducing cytokine induction and inflammation . The selective degradation of IRAK4 by such inhibitors has been linked to improved outcomes in models of inflammatory diseases, highlighting their therapeutic potential .

The synthesis of Irak4-IN-4 typically involves multi-step organic reactions that may include coupling reactions, cyclization, and functional group modifications. While specific synthetic routes for Irak4-IN-4 are proprietary, general methods for synthesizing IRAK4 inhibitors often incorporate techniques such as solid-phase synthesis or solution-phase synthesis using advanced organic chemistry methodologies. The compound's purity is usually confirmed through high-performance liquid chromatography (HPLC) .

Irak4-IN-4 has potential applications in various therapeutic areas, particularly in treating autoimmune diseases, chronic inflammatory conditions, and certain cancers where IRAK4-mediated signaling contributes to disease pathology. Its ability to inhibit pro-inflammatory cytokine production positions it as a candidate for drug development aimed at managing conditions like rheumatoid arthritis, hidradenitis suppurativa, and atopic dermatitis . Furthermore, research continues into its efficacy in combination therapies with other anti-inflammatory agents.

Interaction studies involving Irak4-IN-4 focus on its binding affinity and selectivity towards IRAK4 compared to other kinases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to characterize these interactions quantitatively. Studies indicate that Irak4-IN-4 displays a high degree of selectivity for IRAK4 over other kinases involved in similar pathways, minimizing off-target effects and enhancing its therapeutic profile .

Irak4-IN-4 belongs to a class of small molecule inhibitors targeting IRAK family members. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Target | Mechanism of Action | Unique Features |

|---|---|---|---|

| PF-06550833 | IRAK4 | Kinase inhibitor | Selective for IRAK1/IRAK4 with good oral bioavailability |

| KT-474 | IRAK4 | Degrader (promotes proteasomal degradation) | Heterobifunctional structure enhances selectivity |

| IRAK4-IN-1 | IRAK4 | Kinase inhibitor | First generation inhibitor with structural insights from crystallography |

| JNK-IN-7 | JNK | Kinase inhibitor | Targets c-Jun N-terminal kinase pathway |

Irak4-IN-4 is unique due to its specific design aimed at inhibiting IRAK4 while maintaining selectivity over other kinases involved in immune signaling pathways. Its development has been informed by structural biology studies that elucidate the binding interactions within the kinase domain .